molecular formula C6H10O2S2 B15282037 O-(Pent-4-yn-1-yl) methanesulfonothioate

O-(Pent-4-yn-1-yl) methanesulfonothioate

Cat. No.: B15282037
M. Wt: 178.3 g/mol
InChI Key: HILIJBBYZZBAOV-UHFFFAOYSA-N
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Description

O-(Pent-4-yn-1-yl) methanesulfonothioate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a pentynyl group attached to a methanesulfonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Pent-4-yn-1-yl) methanesulfonothioate typically involves the reaction of pent-4-yn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Pent-4-yn-1-ol+Methanesulfonyl chlorideO-(Pent-4-yn-1-yl) methanesulfonothioate\text{Pent-4-yn-1-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Pent-4-yn-1-ol+Methanesulfonyl chloride→O-(Pent-4-yn-1-yl) methanesulfonothioate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(Pent-4-yn-1-yl) methanesulfonothioate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonothioate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include various substituted pentynyl derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and other reduced sulfur compounds.

Scientific Research Applications

O-(Pent-4-yn-1-yl) methanesulfonothioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-(Pent-4-yn-1-yl) methanesulfonothioate involves its reactivity with various nucleophiles and electrophiles. The methanesulfonothioate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the pentynyl group, which can affect the overall reaction pathway and outcome.

Comparison with Similar Compounds

Similar Compounds

    Pent-4-yn-1-ol: A precursor in the synthesis of O-(Pent-4-yn-1-yl) methanesulfonothioate.

    Methanesulfonyl chloride: Another precursor used in the synthesis.

    Sulfonothioates: Compounds with similar sulfonothioate functional groups but different alkyl or aryl substituents.

Uniqueness

This compound is unique due to the presence of both an alkyne and a sulfonothioate group, which imparts distinct reactivity and potential for diverse applications in synthesis and research. Its ability to undergo various chemical transformations makes it a valuable compound in the toolkit of synthetic chemists.

Properties

Molecular Formula

C6H10O2S2

Molecular Weight

178.3 g/mol

IUPAC Name

methyl-oxo-pent-4-ynoxy-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C6H10O2S2/c1-3-4-5-6-8-10(2,7)9/h1H,4-6H2,2H3

InChI Key

HILIJBBYZZBAOV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCCC#C

Origin of Product

United States

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